molecular formula C10H5BrN2O B1283177 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile CAS No. 99465-03-9

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Katalognummer B1283177
CAS-Nummer: 99465-03-9
Molekulargewicht: 249.06 g/mol
InChI-Schlüssel: SYGLDUUIMYLBGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a small molecule with the molecular formula C10H5BrN2O and an average mass of 249.064 Da . It has gained significant attention in recent years due to its potential applications.


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has a bromine atom attached at the 6th position and a carbonitrile group attached at the 3rd position .


Physical And Chemical Properties Analysis

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile has a molecular weight of 249.06 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the resources I have.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The compound has been synthesized and used as a corrosion inhibitor . The corrosion inhibition of this compound in hydrochloric acid for mild steel was evaluated by potentiodynamic polarization measurements, electrochemical impedance spectroscopy, weight loss measurements, and DFT . The results indicate that the compound is a mixed type inhibitor, and the adsorption of the compound on mild steel surface obeys Langmuir isotherm .

Synthesis of Heterocycles

This class of compounds has been used in the synthesis of related four-membered to seven-membered heterocycles , most of them showing unique biological activities . This focused review article discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .

Anticancer Activity

Quinolone derivatives, which include this compound, have been found to exhibit anticancer activity. They have a simple structure and mild adverse effects.

Anticonvulsant Activity

Quinolone derivatives also exhibit anticonvulsant activity. They are used in the treatment of seizures.

Antimicrobial Activity

Quinolone derivatives have been found to have antimicrobial activity. They are used in the treatment of various bacterial infections.

Anticholinesterase Activity

Quinolone derivatives have been found to exhibit anticholinesterase activity. They are used in the treatment of diseases like Alzheimer’s.

Antituberculosis Activity

Quinolone derivatives have been found to exhibit antituberculosis activity. They are used in the treatment of tuberculosis.

Antidiabetic Activity

Quinolone derivatives have been found to exhibit antidiabetic activity. They are used in the treatment of diabetes.

Safety and Hazards

The safety and hazards associated with 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.

Wirkmechanismus

Target of Action

This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.

Result of Action

One study suggests that a similar compound, 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, shows a greater analgesic effect than tramadol , indicating potential analgesic properties.

Eigenschaften

IUPAC Name

6-bromo-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGLDUUIMYLBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557558
Record name 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

CAS RN

99465-03-9
Record name 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3-cyano-2-[1H]-quinolone (13.3 g) in acetic acid (130 cm3) was treated at room temperature with a solution of bromine (4.1 cm3) in acetic acid (10 cm3). After heating under reflux for 4 hours the mixture was cooled to room temperature, filtered, and the solid washed with ethanol to give 3-cyano-6-bromo-2-[1H]-quinolone (14.63 g), a small quantity of which was recrystallised from ethanol, m.p. 308°-311°.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.